Hitci

Catalog No.
S750177
CAS No.
19764-96-6
M.F
C29H33IN2
M. Wt
536.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hitci

CAS Number

19764-96-6

Product Name

Hitci

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole iodide

Molecular Formula

C29H33IN2

Molecular Weight

536.5 g/mol

InChI

InChI=1S/C29H33N2.HI/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;/h7-21H,1-6H3;1H/q+1;/p-1

InChI Key

JKXWXYURKUEZHV-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

The exact mass of the compound 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (HITCI), CAS 19764-96-6, is a positively charged, heptamethine indocarbocyanine dye characterized by strong absorption in the near-infrared (NIR) region (λmax ~740-744 nm) and emission around 778-807 nm. In scientific procurement, HITCI is primarily sourced for three distinct, high-value applications: as a highly efficient tunable NIR laser dye, as a non-covalent protein-labeling probe for capillary electrophoresis with laser-induced fluorescence (CE-LIF), and as an indispensable literature-validated reference standard for calibrating the fluorescence quantum yields (fQY) of other NIR fluorophores like Indocyanine Green (ICG). Its established photophysical baseline and broad pH stability make it a foundational material for analytical chemistry and optical engineering workflows[1].

Substituting HITCI with more common clinical NIR dyes (such as ICG) or generic covalent Cy7 derivatives introduces severe analytical and functional limitations. For quantum yield calibration, ICG exhibits high sensitivity to solvent polarity and concentration-dependent aggregation, making it unsuitable as a baseline reference; HITCI, conversely, provides the stable, literature-recommended fQY baseline required to calibrate these very dyes[1]. In protein analysis, substituting HITCI with covalent NIR labels (e.g., NHS-ester functionalized cyanines) forces researchers into time-consuming conjugation workflows that permanently alter the target protein's charge, mass, and native electrophoretic mobility. HITCI’s ability to bind proteins non-covalently while exhibiting fluorescence enhancement across a broad pH range allows for native-state analysis in CE-LIF, a capability lost when using generic reactive dyes[2].

Fluorescence Quantum Yield Calibration Reliability

In photophysical characterization, determining the fluorescence quantum yield (fQY) of novel or clinical NIR dyes requires a highly stable reference. Studies evaluating the excited-state dynamics of Indocyanine Green (ICG) and IR-820 utilize HITCI as the absolute reference standard. By referencing against HITCI in ethanol, researchers can achieve an fQY setup accuracy with less than 2% error, overcoming the spectral inconsistencies inherent to ICG [1].

Evidence DimensionfQY Calibration Accuracy
Target Compound DataHITCI (Serves as the stable absolute reference standard)
Comparator Or BaselineICG / IR-820 (Analytes requiring calibration)
Quantified DifferenceEnables <2% error in fQY determination for highly variable clinical dyes
ConditionsSpectroscopic calibration in ethanol/methanol with excitation at 700-750 nm

Procurement of HITCI is mandatory for analytical laboratories that need a literature-validated baseline to accurately quantify the brightness of new near-infrared probes.

Non-Covalent Protein Labeling Efficiency for CE-LIF

For protein separation via Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF), HITCI offers a distinct advantage over covalent modifiers. HITCI binds non-covalently to proteins like human serum albumin (HSA) and trypsinogen, altering its absorbance and fluorescence upon binding across a broad pH range. This allows for direct on-column or pre-column labeling without the structural and charge modifications caused by covalent NHS-ester dyes [1].

Evidence DimensionProtein Modification State
Target Compound DataHITCI (Non-covalent binding, preserves native mobility)
Comparator Or BaselineCovalent Cy7/NHS-ester dyes (Alters protein charge/mass)
Quantified DifferenceEliminates conjugation-induced electrophoretic mobility shifts
ConditionsCE-LIF analysis of HSA and trypsinogen across a wide pH range

Allows analytical chemists to perform rapid, native-state protein quantification without the workflow bottlenecks of covalent conjugation and purification.

Tunable Laser Slope Efficiency

When utilized as an active gain medium in liquid dye lasers, HITCI demonstrates exceptional performance metrics in the near-infrared spectrum. When pumped at 587 nm, a HITCI-based infrared dye laser achieves a low laser threshold of 0.3 mJ and a highly efficient slope efficiency of 22% at a central lasing wavelength of 807 nm [1].

Evidence DimensionLasing Slope Efficiency
Target Compound DataHITCI (22% slope efficiency, 0.3 mJ threshold)
Comparator Or BaselineStandard infrared dye laser baselines
Quantified DifferenceHigh 22% conversion efficiency at 807 nm emission
ConditionsDye dissolved in ethanol, pumped at 587 nm

Critical for optical engineers procuring high-efficiency, tunable near-infrared gain media for specialized laser systems.

Absolute Brightness vs. Flavylium Polymethines

While newer structural classes like dimethylamino flavylium polymethines (e.g., Compound 5) have been developed for SWIR/NIR imaging, HITCI remains superior in absolute brightness. Despite having similar absorption properties to Compound 5, HITCI exhibits an approximately 10-fold higher fluorescence quantum yield (ΦF), ensuring a significantly stronger emission signal, albeit with lower photostability under continuous high-power irradiation [1].

Evidence DimensionFluorescence Quantum Yield (ΦF)
Target Compound DataHITCI (~10-fold higher ΦF)
Comparator Or BaselineDimethylamino flavylium polymethine (Compound 5)
Quantified Difference10x greater absolute brightness
ConditionsPhotophysical characterization in matched solvent systems

Ensures maximum signal-to-noise ratio in standard NIR fluorescence assays where absolute emission intensity is prioritized over extreme long-term photostability.

Fluorescence Quantum Yield (fQY) Calibration Standard

Because of its highly stable and literature-validated emission profile, HITCI is the procurement standard of choice for analytical labs needing to calibrate the fQY of newly synthesized NIR fluorophores or clinical dyes like ICG and IR-820 [1].

Native-State Protein Analysis via CE-LIF

HITCI is uniquely suited for capillary electrophoresis with laser-induced fluorescence (CE-LIF). Its ability to non-covalently bind to proteins (like HSA) with a subsequent fluorescence enhancement allows researchers to analyze proteins in their native state without the mobility-altering effects of covalent conjugation [2].

Active Gain Medium for Tunable NIR Lasers

With a proven 22% slope efficiency and a low pumping threshold, HITCI is procured by optical engineering facilities to serve as the active liquid gain medium in tunable near-infrared dye lasers operating around the 800 nm wavelength [3].

Physical Description

Green to gold-brown powder; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

536.16885 Da

Monoisotopic Mass

536.16885 Da

Heavy Atom Count

32

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19764-96-6

General Manufacturing Information

3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, iodide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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